1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine
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Overview
Description
1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a complex organic compound characterized by its adamantane core structure, which is a tricyclic hydrocarbon The compound also features a methoxyphenyl sulfonyl group and an azetidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane is then functionalized to introduce the azetidinyl and methoxyphenyl sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, azetidinones, and methoxyphenyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1-(Adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine
- (3r,5r,7r)-Adamantan-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone
- (3r,5r,7r)-Adamantan-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its adamantane core structure. This combination imparts unique chemical properties and potential applications that distinguish it from other similar compounds. The presence of the methoxyphenyl sulfonyl group and the azetidinyl methanone moiety allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-adamantyl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-26-17-2-4-18(5-3-17)27(24,25)19-12-22(13-19)20(23)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16,19H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRCHOCEJPBNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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